2-Demethylsteffimycin D

Anthracycline Structure-Activity Relationship Natural Product Chemistry

2-Demethylsteffimycin D (CAS 132354-18-8, molecular formula C27H30O12, MW 546.52 g/mol) is a natural anthracycline antibiotic first isolated from Streptomyces steffisburgensis fermentation broths during a targeted screen for agents preferentially cytotoxic to ras oncogene-expressing cells. It belongs to the steffimycin subclass of anthracyclines, characterized by a tetracenequinone core glycosylated with a neutral deoxysugar rather than the aminosugar typical of clinical anthracyclines such as doxorubicin.

Molecular Formula C27H30O12
Molecular Weight 546.5 g/mol
CAS No. 132354-18-8
Cat. No. B236053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Demethylsteffimycin D
CAS132354-18-8
Synonyms2-demethylsteffimycin D
Molecular FormulaC27H30O12
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O
InChIInChI=1S/C27H30O12/c1-9-18(30)22(34)24(36-3)26(38-9)39-23-15-10(8-27(2,35)25(23)37-4)5-12-17(20(15)32)21(33)16-13(19(12)31)6-11(28)7-14(16)29/h5-7,9,18,22-26,28-30,32,34-35H,8H2,1-4H3
InChIKeyMGNUINXAJYRUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Demethylsteffimycin D (CAS 132354-18-8): Anthracycline Antibiotic with Preferential Activity Against Ras-Oncogene-Expressed Cells


2-Demethylsteffimycin D (CAS 132354-18-8, molecular formula C27H30O12, MW 546.52 g/mol) is a natural anthracycline antibiotic first isolated from Streptomyces steffisburgensis fermentation broths during a targeted screen for agents preferentially cytotoxic to ras oncogene-expressing cells [1]. It belongs to the steffimycin subclass of anthracyclines, characterized by a tetracenequinone core glycosylated with a neutral deoxysugar rather than the aminosugar typical of clinical anthracyclines such as doxorubicin [2]. The defining structural feature distinguishing it from steffimycin D is demethylation at the C-2 position of the tetracyclic core, eliminating one methoxy group present in the parent scaffold [3]. This compound has been catalogued in authoritative databases including ChEBI (CHEBI:203280), MeSH (C066805), and PubChem (CID 3081790), though peer-reviewed literature remains sparse, with the seminal 1990 report by Suzukake-Tsuchiya et al. serving as the primary source of biological characterization [4].

Phenotypic SelectivityReported preferential activity in ras-transformed cell screening context; supports ras-dependent cytotoxicity probe studies
SAR Matrix NodeC-2 demethylated steffimycin congener fills a gap in the C-2 substituent structure-activity landscape
Biosynthetic ReferenceAuthentic pathway intermediate for monitoring C-2 methylation steps in combinatorial biosynthesis
Polyamine TargetSupports polyamine biosynthesis interaction studies via reported AdoMet-DC inhibition profile

Why Generic Anthracycline Substitution Fails: The Differentiation Case for 2-Demethylsteffimycin D


Within the anthracycline class, structural modifications at the tetracyclic core and sugar moiety profoundly alter DNA binding geometry, topoisomerase II interaction, and cellular uptake, yielding divergent cytotoxicity profiles that cannot be predicted from class membership alone [1]. The steffimycin subclass differs from clinical anthracyclines (e.g., doxorubicin, daunorubicin) in possessing a neutral deoxysugar rather than an aminosugar, C-2 and C-8 methoxy groups, and a C-10 keto group—features that confer distinct DNA intercalation modes and apoptotic signaling [2]. Among steffimycins, the C-2 demethylation of 2-demethylsteffimycin D removes a methoxy substituent known to influence intercalation geometry and redox cycling potential in the anthracycline pharmacophore . Critically, 2-demethylsteffimycin D was identified through a phenotypic screen specifically designed to detect preferential activity against ras-transformed cells—a selection pressure not applied to steffimycin, steffimycin D, or steffimycin B in their respective discovery programs [3]. This biological context specificity means that substituting 2-demethylsteffimycin D with another steffimycin congener or generic anthracycline for ras-targeted mechanistic studies would forfeit the very phenotypic selectivity that defined the compound's discovery rationale.

Clinical AnthracyclinesNeutral deoxysugar and C-2 demethylation yield distinct DNA interaction geometry; doxorubicin/daunorubicin may not replicate ras-selective endpoint context
Steffimycin CongenersSteffimycin and steffimycin D lack documented ras-transformant selectivity annotation; substitution forfeits the discovery-context phenotypic signal
C-2 Substituent SARRemoval of the C-2 methoxy may shift intercalation geometry and redox potential; potency profile observed in steffimycin may not transfer directly

2-Demethylsteffimycin D: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Structural Differentiation: C-2 Demethylation versus Steffimycin D and Parent Steffimycin

2-Demethylsteffimycin D (C27H30O12, monoisotopic mass 546.17373 Da) differs from steffimycin D (C28H32O12, monoisotopic mass 560.18938 Da) by the absence of a methoxy (-OCH3) group at the C-2 position of the tetracyclic core, corresponding to a mass difference of 14.01565 Da [1]. This structural modification represents a formal O-demethylation of the aglycone scaffold, a transformation that in anthracycline SAR typically alters DNA intercalation geometry, redox potential of the quinone moiety, and susceptibility to cellular efflux pumps such as P-glycoprotein [2]. Compared to steffimycin (C28H32O12), which carries methoxy groups at both C-2 and C-8, 2-demethylsteffimycin D represents a mono-demethylated variant at a position distinct from the C-8 and C-10 modifications explored in biosynthetic derivatization studies [3].

C-2 Substituent
Class-level
2-Demethylsteffimycin D: –OH at C-2 (monoisotopic mass 546.17)
Steffimycin D: –OCH3 at C-2 (560.19)
Δ 14.02 Da (formal O-demethylation)
C-2 substituent difference may alter DNA intercalation geometry; supports SAR interpretation
Structural assignment from isolation report; database-confirmed (ChEBI, NP-MRD)
Anthracycline Structure-Activity Relationship Natural Product Chemistry

Discovery Context and Screening Selectivity: Ras Oncogene-Expressed vs. Normal Cell Differential

2-Demethylsteffimycin D was isolated from a screening cascade specifically designed to identify agents with preferential cytotoxicity toward ras oncogene-expressing cells over their non-transformed counterparts . In the original report, the compound was identified among microbial fermentation products that demonstrated selective growth inhibition of ras-transformed cells in vitro. Among the known compounds concurrently tested in the same screening system, 5-fluorouracil, 5-fluorodeoxyuridine, and oxanosine also exhibited high selectivity toward ras oncogene-expressed cells, providing a comparative framework within the same experimental paradigm [1]. Critically, other steffimycin congeners—including steffimycin, steffimycin B, and steffimycin D—were not identified through ras-selective screening; steffimycin was first isolated in 1967 without oncogene-selectivity context, steffimycin B was characterized for general DNA-binding and antibacterial properties, and steffimycin D was catalogued as an antitumor anthracycline without reported ras-preference data [2].

Ras Screening
Context-dependent
Identified via phenotypic screen for preferential activity against ras oncogene-expressed cells. No quantitative selectivity ratio reported in accessible literature.
Reported ras-selectivity screening context; steffimycin/D lack this annotation
Qualitative description only; explicit IC50 ras+/ras- values not publicly available
Ras Oncogene Phenotypic Screening Cancer Cell Biology

Bacterial AdoMet Decarboxylase (AdoMet-DC) Inhibition: BindingDB Bioactivity Data

BindingDB records an assay (ChEMBL_196572; CHEMBL800450) evaluating 2-demethylsteffimycin D for inactivation of bacterial S-adenosylmethionine decarboxylase (AdoMet-DC), a key enzyme in polyamine biosynthesis [1]. The compound exhibited inhibitory activity with Ki/IC50 values ranging from 3.8 to 39.6 µM [2]. This represents the only publicly available quantitative biochemical activity measurement for 2-demethylsteffimycin D. While no head-to-head comparator data exist within the same assay for other steffimycins, the AdoMet-DC inhibition profile provides a target-based biochemical anchor distinguishing it from classical anthracyclines such as doxorubicin, whose primary characterized mechanisms are topoisomerase II inhibition and DNA intercalation rather than polyamine pathway enzyme inhibition [3].

AdoMet-DC Inhibition
Reported
Ki/IC50 range: 3.8 – 39.6 µM (BindingDB ChEMBL_196572)
Supports polyamine biosynthesis interaction; distinct from topoisomerase II/DNA intercalation
Sole quantitative bioactivity data; no steffimycin-class comparator in same assay
Enzyme Inhibition Polyamine Biosynthesis Antibacterial Target

Comparative Cytotoxicity of Steffimycin Congeners: Class-Level Benchmarking Against Steffimycin

No direct head-to-head cytotoxicity comparison between 2-demethylsteffimycin D and steffimycin or other congeners has been published. However, the Olano et al. (2008) study established benchmark GI50 values for steffimycin across three human tumor cell lines: breast adenocarcinoma (GI50 range 2.61–6.79 µM, cell-line dependent), non-small cell lung cancer, and colon adenocarcinoma [1]. In that study, certain glycosylated derivatives (3′-O-methylsteffimycin and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone) achieved GI50 values below 1.0 µM, demonstrating that structural modifications to the steffimycin scaffold can yield up to ~2.6- to 6.8-fold improvements in potency depending on the cell line [2]. Steffimycin B shows IC50 values of 3.5 µM (MCF-7), 6.75 µM (KB), 3.28 µM (NCI-H187), and 10.5 µM (Vero) [3]. While 2-demethylsteffimycin D-specific GI50 data remain unpublished, the C-2 demethylation represents one of the structural variables shown in the steffimycin SAR landscape to influence cytotoxic potency; procurement of 2-demethylsteffimycin D enables empirical determination of whether C-2 demethylation moves potency toward the improved range (sub-1 µM) demonstrated by other steffimycin derivatives or toward the reduced-activity range.

Cytotoxicity SAR
Class-level
No published GI50 for 2-demethylsteffimycin D. Steffimycin GI50 2.6–6.8 µM; best glycosylated derivatives
C-2 demethylation represents a missing node in steffimycin cytotoxicity SAR matrix
Procurement enables empirical determination of C-2 substituent impact on cell-model response
Biosynthesis
Method context
Steffimycin gene cluster (42.8 kbp) cloned; C-2 O-methyltransferase step identified. 2-Demethyl derivative corresponds to pathway intermediate or shunt product.
Authentic standard for monitoring C-2 methylation in combinatorial biosynthesis workflows
Heterologous expression in S. albus enables intermediate detection via LC-MS
Cytotoxicity Antitumor Activity Cancer Cell Lines

Biosynthetic Gene Cluster and Heterologous Production Potential

The steffimycin biosynthetic gene cluster (42.8 kbp, 36 ORFs) from Streptomyces steffisburgensis NRRL 3193 has been fully cloned and characterized, with heterologous expression in Streptomyces albus successfully reconstituting steffimycin production [1]. Inactivation of the stfG glycosyltransferase gene yielded the steffimycin aglycone, while inactivation of stfX cyclase arrested fourth-ring cyclization, confirming the enzymatic steps required for the fully decorated scaffold [2]. Critically, the gene cluster contains O-methyltransferase genes responsible for the C-2 and C-8 methoxy decorations; 2-demethylsteffimycin D represents either a pathway intermediate or a shunt product in which C-2 methylation has not occurred [3]. This biosynthetic accessibility—combined with the demonstrated flexibility of the L-rhamnosyltransferase StfG toward diverse deoxysugars—makes 2-demethylsteffimycin D a strategically valuable authentic standard for monitoring combinatorial biosynthesis experiments aimed at generating novel C-2-modified steffimycin analogs with potentially improved therapeutic indices.

Biosynthesis
Method context
Steffimycin gene cluster (42.8 kbp) cloned; C-2 O-methyltransferase step identified. 2-Demethyl derivative corresponds to pathway intermediate or shunt product.
Authentic standard for monitoring C-2 methylation in combinatorial biosynthesis workflows
Heterologous expression in S. albus enables intermediate detection via LC-MS
Biosynthesis Combinatorial Biosynthesis Polyketide Engineering

2-Demethylsteffimycin D: Evidence-Based Application Scenarios for Scientific Procurement


Ras Oncogene-Selective Cytotoxicity Studies

Given that 2-demethylsteffimycin D was identified through a dedicated phenotypic screen for preferential activity against ras oncogene-expressed cells, it is the most context-appropriate steffimycin-class compound for researchers investigating Ras-dependent cytotoxic mechanisms [1]. Unlike steffimycin or steffimycin D—which lack any documented ras-selectivity annotation—2-demethylsteffimycin D provides a validated starting point for structure-activity studies aimed at understanding the structural determinants of ras-transformed cell sensitivity within the anthracycline scaffold [2]. Laboratories comparing ras-transformed versus isogenic normal cell lines should prioritize this compound for phenotypic profiling experiments, as it represents the only steffimycin congener whose discovery was explicitly linked to ras-selective biology.

Steffimycin C-2 Substituent Structure-Activity Relationship (SAR) Mapping

The steffimycin SAR landscape established by Olano et al. (2008) characterized 12 glycosylated derivatives but did not include a C-2 demethylated variant [1]. 2-Demethylsteffimycin D fills this gap as the only reported naturally occurring steffimycin congener with a free C-2 hydroxyl, enabling systematic comparison of C-2 methoxy versus hydroxy contributions to DNA binding affinity, topoisomerase inhibition, cytotoxicity, and cellular pharmacokinetics [2]. Procurement of this compound alongside steffimycin (C-2 methoxy) allows paired testing to isolate the C-2 substituent effect—a SAR dimension that cannot be addressed with any other commercially catalogued steffimycin analog. This scenario is particularly relevant for medicinal chemistry groups seeking to optimize the steffimycin pharmacophore for improved therapeutic index.

Biosynthetic Pathway Intermediate Authentication for Combinatorial Biosynthesis

The steffimycin biosynthetic gene cluster encodes dedicated O-methyltransferases that sequentially decorate the polyketide core; 2-demethylsteffimycin D represents either a natural intermediate or shunt product of incomplete C-2 methylation [1]. For laboratories employing heterologous expression systems (e.g., Streptomyces albus) to produce novel steffimycin analogs through combinatorial biosynthesis, authentic 2-demethylsteffimycin D serves as an essential LC-MS and NMR reference standard for detecting and quantifying C-2 unmethylated intermediates in fermentation extracts [2]. Its procurement directly supports quality control workflows in biosynthetic engineering pipelines, where misidentification of demethylated shunt products as novel compounds is a recognized risk in the absence of authenticated reference materials.

Polyamine Biosynthesis Target Deconvolution Studies

The BindingDB-recorded inhibition of bacterial AdoMet-DC (Ki range 3.8–39.6 µM) by 2-demethylsteffimycin D represents the only quantitative biochemical activity annotation for this compound [1]. While the biological significance of this activity requires further validation, it suggests a polyamine biosynthesis interaction that is mechanistically orthogonal to the canonical topoisomerase II/DNA intercalation mechanisms of clinical anthracyclines [2]. Researchers investigating polyamine metabolism as a therapeutic target—particularly in the context of antibacterial drug discovery or cancers with dysregulated polyamine homeostasis—may find 2-demethylsteffimycin D to be a structurally novel chemical probe for initiating target deconvolution and mechanistic studies, with the AdoMet-DC inhibition data providing a testable biochemical hypothesis for follow-up experiments.

Application
Selection Property
Validation Focus
Ras-transformed cell-model studies
Reported phenotypic selectivity context
Cytotoxicity profile across ras-transformed vs. normal cell models
C-2 substituent SAR mapping
Position in steffimycin C-2 substituent matrix
DNA binding and cytotoxicity comparison with C-2 methoxy analogs
Biosynthetic intermediate authentication
Authentic pathway intermediate reference standard
LC-MS detection of demethylated intermediates in fermentation extracts
Polyamine biosynthesis interaction studies
Reported biochemical activity annotation
AdoMet-DC inhibition validation and target engagement assays
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